N-(4-Aminobenzoyl)-Beta-Alanine (N-(4-ABA)) is an organic compound classified as an organooxygen and organonitrogen compound. It is structurally related to beta-amino acids, which are a class of molecules essential for protein synthesis and other biological functions.
While the specific research applications of N-(4-ABA) are not extensively documented, its structural similarity to beta-amino acids suggests potential areas of investigation.
N-(4-Aminobenzoyl)-beta-alanine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol. This compound is classified as an organooxygen and organonitrogen compound, and it is functionally related to beta-amino acids. It features a beta-alanine backbone substituted with a 4-aminobenzoyl group, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry .
There is no documented research on the mechanism of action of N-(4-ABA) in biological systems.
As with any research chemical, N-(4-ABA) should be handled with caution. Specific safety data sheets (SDS) for this compound may not be readily available due to its limited commercial use. However, general safety practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
Synthesis of N-(4-Aminobenzoyl)-beta-alanine typically involves the following methods:
N-(4-Aminobenzoyl)-beta-alanine has several potential applications:
Several compounds share structural similarities with N-(4-Aminobenzoyl)-beta-alanine, which can provide insights into its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-(4-Nitrobenzoyl)-beta-alanine | Similar backbone | Contains a nitro group instead of an amino group |
4-Aminobenzoic Acid | Core structure | Lacks the beta-alanine moiety |
Beta-Alanine | Backbone only | Does not have the aromatic substitution |
Balsalazide | Metabolite | Contains additional moieties for enhanced activity |
N-(4-Aminobenzoyl)-beta-alanine stands out due to its combination of a beta-amino acid structure with an aromatic amine substituent, which may confer specific biological activities not found in simpler analogs .
Irritant